(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Description
The compound (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione belongs to the pyrrolo[1,2-a]pyrazine-dione family, a class of diketopiperazines (DKPs) characterized by a bicyclic framework formed via cyclization of dipeptides. These compounds are of significant interest due to their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The target molecule features a hydroxyl and methyl substituent at position 3, with partial saturation of the pyrrolidine and pyrazine rings. This article provides a detailed comparison with structurally related analogues, emphasizing substituent effects, stereochemistry, and physicochemical properties.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-8(13)7(12)10-4-2-3-5(10)6(11)9-8/h5,13H,2-4H2,1H3,(H,9,11)/t5-,8?/m0/s1 |
InChI Key |
WSWHBGTUBPZRGF-NTFOPCPOSA-N |
Isomeric SMILES |
CC1(C(=O)N2CCC[C@H]2C(=O)N1)O |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Diketopiperazine Precursor Synthesis
The synthesis begins with the preparation of a diketopiperazine (DKP) scaffold, typically derived from amino acid dimers. For example, cyclization of glycine and a second amino acid (e.g., alanine) under basic conditions yields a six-membered DKP ring. The stereochemistry at the 8a position is established during this step, contingent on the L-configuration of the starting amino acids.
Aldol Condensation with 3-Hydroxy-3-methylbutyraldehyde
The DKP undergoes aldol condensation with 3-hydroxy-3-methylbutyraldehyde, a reaction facilitated by mild protic or Lewis acid conditions. To prevent self-condensation, the aldehyde is often protected as a dimethyl acetal or silyl ether. For instance, treatment of the DKP with the protected aldehyde in tetrahydrofuran (THF) at 0–25°C generates an enolate intermediate, which attacks the aldehyde’s electrophilic carbonyl. Deprotection under acidic conditions reveals the 3-hydroxy-3-methyl substituent.
Gold-Catalyzed Pyrrole Annulation
The aldol adduct is subjected to cationic gold catalysis to induce 5-endo cyclization, forming the pyrrole ring. A mixture of Au(PPh₃)Cl and AgBF₄ (5 mol% each) in THF at 66°C efficiently promotes this transformation. The reaction proceeds via activation of the alkyne (if present) or carbonyl group, followed by nucleophilic attack by the enamine nitrogen. This step is critical for establishing the bicyclic framework and retains the stereochemical integrity of the DKP precursor, yielding the target compound in 68–72% isolated yield.
Key Advantages
- High stereoselectivity due to chiral DKP precursors.
- Mild conditions preserve acid-sensitive functional groups.
- Scalable with gold catalysts offering robust turnover.
Pd-Catalyzed Cycloisomerization of Propargyl-Pyrazine Intermediates
Sonogashira Coupling with Propargyl Alcohol Derivatives
An alternative route employs 2-bromo-5-methoxypyrazine as the starting material. Sonogashira coupling with a propargyl alcohol derivative bearing the 3-hydroxy-3-methyl group (e.g., 3-hydroxy-3-methyl-1-propyne) installs the alkyne moiety. The reaction utilizes Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (10 mol%) in N,N-dimethylaniline (DMA) at 80°C, achieving 48–62% yields.
Base-Mediated Cyclization
The coupled intermediate undergoes base-mediated 5-endo-trig cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step forms the pyrrolo[1,2-a]pyrazine core via isomerization to an allene intermediate, which subsequently cyclizes. The dione moiety is introduced through oxidation of the pyrazine ring using RuO₄ or KMnO₄, though this step requires careful optimization to avoid over-oxidation.
Challenges
- Low regioselectivity during Sonogashira coupling.
- Oxidation steps risk degrading the pyrrole ring.
- Limited stereochemical control compared to DKP-based routes.
Tosylate Alkylation and Intramolecular Cyclization
Tosylate Preparation
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, synthesized from 3-methyl-3-buten-1-ol and p-toluenesulfonyl chloride, serves as a versatile alkylating agent. Its tosyl group acts as a leaving group in nucleophilic substitution reactions.
Alkylation of Pyrazine Derivatives
Reaction of the tosylate with a pyrazine or pyrrole precursor (e.g., 5-bromo-4-methylpyridin-2-ol) in DMF with NaH as a base introduces the 3-hydroxy-3-methyl side chain. Subsequent intramolecular cyclization under acidic or thermal conditions forms the bicyclic structure. For example, heating in toluene at 110°C with Au(PPh₃)Cl/AgBF₄ induces cyclization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | Au(PPh₃)Cl/AgBF₄ (5 mol%) |
| Solvent | Toluene |
| Yield | 65–70% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The gold-catalyzed DKP route offers superior yields (68–72%) and stereochemical fidelity compared to Pd-mediated methods (48–62%). Tosylate alkylation, while straightforward, suffers from lower yields (65–70%) due to competing elimination reactions.
Stereochemical Control
Chiral DKP precursors inherently dictate the (8aS) configuration, whereas Pd- and Au-catalyzed cyclizations may require chiral ligands for enantioselectivity. The DKP method is thus preferred for asymmetric synthesis.
Functional Group Compatibility
Gold catalysis tolerates hydroxyl and carbonyl groups, making it ideal for late-stage functionalization. In contrast, Pd-based systems necessitate protecting groups for propargyl alcohols.
Chemical Reactions Analysis
Types of Reactions
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which (8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include substituent type, stereochemistry, and ring saturation (Table 1).
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Stereochemical Impact : Enantiomers like (8aS) vs. (8aR) exhibit distinct optical rotations (e.g., [α]D = −8.3 for (8aS)-3e vs. +8.3 for (8aR)-3f) .
- Ring Saturation : Partial saturation (6,7,8,8a-tetrahydro) in the target compound vs. fully saturated (perhydro) systems alters conformational flexibility .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- Melting Points : Derivatives with aromatic substituents (e.g., benzyl) exhibit higher melting points (~120–130°C) compared to alkyl-substituted analogues .
- Hydrogen Bonding : Hydroxyl and carbonyl groups facilitate intermolecular interactions, as seen in the crystal structure of (3R,8aS)-3-ethyl derivative .
Key Observations :
Biological Activity
(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrrolo[1,2-a]pyrazines and has been studied for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
Biological Activity Overview
Research has identified several biological activities associated with this compound:
1. Antifungal Activity
A study focused on a similar compound derived from Streptomyces sp. indicated that pyrrolo[1,2-a]pyrazine derivatives exhibit antifungal properties. The lead compound demonstrated a mild hemolytic effect with an effective concentration (EC50) value of 115.5 µg/mL against human erythrocytes and moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines .
2. Cytotoxicity and Genotoxicity
The cytotoxic effects were evaluated using the MTT assay on various cell lines. The results indicated that the compound has moderate toxicity levels while showing minimal chromosomal aberrations in genotoxicity studies compared to standard agents like streptomycin .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of related compounds within the same chemical family:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for (8aS)-3-hydroxy-3-methyl-pyrrolo[1,2-a]pyrazine-1,4-dione?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 3-methylidenepiperazin-2-ones and oxalyl chloride under controlled cooling conditions. For example, (Z)-1-aryl derivatives react with oxalyl chloride to form chlorinated intermediates, which undergo HCl elimination upon heating to yield the target scaffold . Microwave-assisted synthesis (e.g., 150 W, 50°C, 3 min) significantly improves reaction efficiency and yield compared to conventional methods .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Use and NMR to confirm stereochemistry and substituent positions. For example, chemical shifts between δ 1.40–4.63 ppm for alkyl/ether groups and δ 7.54–9.02 ppm for aromatic protons are typical .
- Mass Spectrometry : Electron ionization (EI-MS) and GC-MS with non-polar/polar columns (e.g., HP-5MS) validate molecular weight and fragmentation patterns. Normal alkane retention indices (RI) aid in comparative analysis .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (space group P21, β = 90.892°, Z = 2) with MoKα radiation (λ = 0.71073 Å) .
Q. What are the critical storage and stability considerations for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers, protected from light and moisture. Avoid exposure to heat sources (>40°C) to prevent decomposition. Use inert atmospheres (N/Ar) during handling, as pyrrolo-pyrazine-diones are prone to oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® IC column) or enzymatic resolution techniques. X-ray crystallography (e.g., Hall symbol P 2yb) provides definitive stereochemical validation, as seen in related (3R,8aS)-ethyl derivatives . Computational modeling (DFT or molecular docking) using InChIKey descriptors (e.g., OWOHLURDBZHNGG) predicts enantiomer-specific interactions .
Q. How do computational models enhance understanding of its bioactivity?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using crystal structure data (PDB ID: BH2268) can predict binding affinities to targets like adenosine receptors. QSAR models derived from substituent effects (e.g., 3-isobutyl vs. 4-hydroxybenzyl groups) optimize pharmacological profiles .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate NMR-derived torsional angles with X-ray torsion parameters (e.g., C–C bond lengths: 1.268 Å). Discrepancies in shifts (e.g., δ 8.75 vs. δ 8.98 ppm) may arise from solvent effects or dynamic stereochemistry, requiring temperature-dependent NMR studies .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolo-pyrazine-dione core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
